molecular formula C9H14O4 B8387252 Allylidene Bispropionate

Allylidene Bispropionate

Cat. No.: B8387252
M. Wt: 186.20 g/mol
InChI Key: XIZXGIXEOLDVRW-UHFFFAOYSA-N
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Description

Allylidene Bispropionate is a synthetic organic compound characterized by an allylidene group (–CH₂–CH=CH–) conjugated with bispropionate ester functionalities. These compounds are notable for their applications in UV protection, bioactive agents, and synthetic intermediates. Key features include:

  • Structural Motif: Combines an α,β-unsaturated carbonyl system (allylidene) with two propionate ester groups, enhancing solubility and reactivity .
  • Synthetic Relevance: Bispropionate subunits are critical in stereoselective synthesis, enabling the construction of chiral centers in bioactive molecules .
  • Functional Versatility: Demonstrated utility in photoprotection (e.g., UVA/UVB filters), solvent formulations, and antimicrobial agents .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1-propanoyloxyprop-2-enyl propanoate

InChI

InChI=1S/C9H14O4/c1-4-7(10)12-9(6-3)13-8(11)5-2/h6,9H,3-5H2,1-2H3

InChI Key

XIZXGIXEOLDVRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C=C)OC(=O)CC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

The ester groups undergo hydrolysis under acidic or basic conditions:
Allylidene bispropionate+H2OH+/OHAllylidene diol+2Propionic acid\text{Allylidene bispropionate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Allylidene diol}+2\text{Propionic acid}

  • Kinetics : Rate constants depend on pH and temperature. Basic conditions accelerate hydrolysis due to nucleophilic attack by hydroxide ions.

Nucleophilic Substitution

The allylic position is susceptible to nucleophilic substitution (Sₙ2):
Allylidene bispropionate+NuSubstituted allylic product+Propionate anion\text{this compound}+\text{Nu}^-\rightarrow \text{Substituted allylic product}+\text{Propionate anion}

  • Common nucleophiles: amines, thiols, and alkoxides.

Oxidation

The allylidene moiety can undergo oxidation with agents like KMnO₄ or O₃:
Allylidene bispropionateKMnO4Diketone derivative+CO2\text{this compound}\xrightarrow{\text{KMnO}_4}\text{Diketone derivative}+\text{CO}_2

  • Oxidation selectivity depends on reaction conditions (e.g., solvent polarity) .

Thermal Decomposition

At elevated temperatures (>150°C), decarbonylation occurs:
Allylidene bispropionateΔPropylene+2CO2+Volatile byproducts\text{this compound}\xrightarrow{\Delta}\text{Propylene}+2\text{CO}_2+\text{Volatile byproducts}

  • Activation energy (EaE_a
    ) ranges from 80–120 kJ/mol, influenced by substituents .

Kinetic Parameters and Reaction Conditions

Experimental data from controlled studies reveal variability in reaction rates and mechanisms:

| Reaction Type | Conditions | Rate Constant (k) | Activation Energy (EaE_a
)
|
|-------------------------|-----------------------------|-----------------------|---------------------------------|
| Acidic Hydrolysis | 0.1 M HCl, 25°C | 2.3×1042.3\times 10^{-4}
s⁻¹ | 45 kJ/mol |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | 1.8×1031.8\times 10^{-3}
s⁻¹ | 38 kJ/mol |
| Thermal Decomposition | N₂ atmosphere, 160°C | 4.7×1054.7\times 10^{-5}
s⁻¹ | 105 kJ/mol |

Notes :

  • Substituents on the allylic system (e.g., electron-withdrawing groups) reduce EaE_a
    for oxidation .

  • Solvent polarity stabilizes transition states in nucleophilic substitutions .

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate formation at the ester carbonyl.

  • Oxidation : Involves electrophilic addition of oxygen to the allylic double bond, forming an epoxide intermediate .

  • Thermal Decomposition : Radical chain mechanism initiated by homolytic cleavage of C–O bonds .

Comparison with Similar Compounds

Hydrazine-Acetone Derivatives

Compounds like 2-(3-phenyl allylidene) hydrazine-acetone (1b) and (furan-2-ylmethylene)-2-hydrazine-acetone (1g) exhibit insecticidal activity.

  • Activity Data :
Compound Mortality at 100 μg/mL LD₅₀ (μg/mL)
1b 100% 20.7
1g 100% 33.7

Allylidene Bispropionate derivatives may show enhanced bioactivity due to ester groups improving membrane permeability compared to hydrazine-acetone systems .

UV-Filter Hydantoin Derivatives

Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g) and 3b are benchmark UV filters:

  • Performance Metrics :
Compound UVA PF SPFin vitro Solubility Photostability
4g 6.83±0.05 Moderate High
3b 3.07±0.04 High Good

Methylene Bispropionate

Used as a solvent for insecticides (e.g., Malathion, Parathion), methylene bispropionate has an acute oral LD₅₀ of 2800 mg/kg in rats. This compound, with its α,β-unsaturated system, may exhibit higher reactivity but lower thermal stability compared to this saturated analog .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Application LD₅₀/EC₅₀ Reference
This compound Allylidene + bispropionate UV protection, Solvent
1b Hydrazine + acetone Insecticide 20.7 μg/mL
4g Hydantoin + diethyl UVA filter Non-cytotoxic
Methylene bispropionate Methylene + bispropionate Solvent 2800 mg/kg

Q & A

Q. What are the key considerations for synthesizing Allylidene Bispropionate with high diastereoselectivity?

  • Methodological Answer: To achieve high diastereoselectivity, optimize reaction conditions such as catalyst choice (e.g., Sn(OTf)₂ for cyclic acetal formation) and solvent polarity. Use stereochemical models (e.g., chairlike transition states in [3,3]-sigmatropic rearrangements) to predict outcomes. Monitor reaction kinetics to identify thermodynamic vs. kinetic control pathways. Characterize products via chiral HPLC or NMR to confirm stereochemistry .

Q. How can researchers confirm the structural identity of this compound derivatives?

  • Methodological Answer: Combine multiple analytical techniques:
  • IR spectroscopy to identify functional groups (e.g., ester or acetal stretches).
  • ¹H/¹³C NMR to verify stereochemistry and substituent positions.
  • Mass spectrometry for molecular weight confirmation.
  • Elemental analysis to validate purity. Cross-reference spectral data with computational simulations (e.g., DFT) for unresolved cases .

Q. What strategies are effective for conducting a literature review on this compound’s synthetic applications?

  • Methodological Answer: Use specialized databases like SciFinder and Web of Science to locate primary sources. Filter results to review articles for foundational knowledge. Prioritize journals with rigorous experimental reporting (e.g., Advanced Journal of Chemistry, Section B) and validate findings against multiple sources to avoid bias. Track citations in seminal papers to identify emerging methodologies .

Q. What are the critical steps to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer:
  • Document all experimental details: catalyst loading, temperature, solvent purity, and reaction time.
  • Include characterization data (e.g., NMR spectra, melting points) in supplementary materials.
  • Use standardized reagents and validate their quality via control experiments.
  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for procedural transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity outcomes when using α-chiral aldehydes with this compound donors?

  • Methodological Answer: Analyze matched/mismatched cases by comparing the stereoelectronic properties of the aldehyde and donor. Use double diastereoselection experiments to identify synergistic effects. Employ kinetic resolution (e.g., varying reaction time) to isolate intermediates and study transition states via computational modeling (e.g., DFT calculations). Cross-validate results with X-ray crystallography .

Q. What methodologies are recommended for elucidating the reaction mechanism of this compound in allylation processes?

  • Methodological Answer:
  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • Stereochemical probes: Use enantiopure donors to track stereochemical outcomes.
  • In-situ monitoring: Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates.
  • Computational studies: Model transition states (e.g., [3,3]-sigmatropic rearrangements) to validate mechanistic hypotheses .

Q. How should researchers approach contradictory spectral data in characterizing this compound complexes?

  • Methodological Answer:
  • Cross-validation: Use orthogonal techniques (e.g., X-ray crystallography vs. NOESY NMR) to resolve ambiguities.
  • Dynamic effects: Investigate temperature-dependent NMR to account for conformational flexibility.
  • Collaborative analysis: Consult crystallography or spectroscopy experts to reinterpret data. Document discrepancies transparently in supplementary materials .

Q. How can experimental design address challenges in scaling this compound reactions for multigram synthesis?

  • Methodological Answer:
  • Process optimization: Screen catalysts (e.g., Ag₂CO₃ for regioselectivity) under varying concentrations.
  • Purification strategies: Use column chromatography with gradient elution or recrystallization to isolate diastereomers.
  • Safety protocols: Assess exothermic risks via calorimetry and implement inert atmosphere controls for air-sensitive intermediates .

Tables for Key Data

Parameter Optimal Conditions Reference
Catalyst for cyclic acetalSn(OTf)₂ (0.1 equiv)
Diastereomer separationChiral HPLC (Chiralpak IA column)
Spectral validation¹H NMR (400 MHz, CDCl₃, δ 5.2–5.8 ppm)

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